![molecular formula C16H19F3N2O3 B5567893 (1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5567893.png)
(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide" often involves copper-mediated trifluoromethylation coupled with cyclization and dearomatization strategies. These methodologies enable the construction of various trifluoromethylated azaspirodecanes with excellent regioselectivity and diastereoselectivity (Han et al., 2014). Moreover, visible-light-induced trifluoromethylation of N-arylcinnamamides has been explored to efficiently synthesize CF3-containing compounds under mild conditions (Gao et al., 2015).
Molecular Structure Analysis
The molecular structure of azaspirocyclic compounds is characterized by their spirocyclic system, where a quaternary carbon atom is shared between two rings, one of which contains a nitrogen atom. This unique configuration imparts distinct stereochemical properties. The synthesis of chiral heterospirocyclic compounds as synthons for amino acids and peptides showcases the intricate molecular structures these compounds can exhibit (Stamm et al., 2003).
Chemical Reactions and Properties
Azaspirocyclic compounds undergo various chemical reactions, including catalytic hydrogenation and cyclization processes, to form substituted methyl azaspirocarboxylates. These transformations are facilitated by mechanisms involving initial bond cleavage and formation of key intermediates (Sukhorukov et al., 2008).
properties
IUPAC Name |
(1S,3R)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)10-2-1-3-11(8-10)20-14(24)21-6-4-15(5-7-21)12(22)9-13(15)23/h1-3,8,12-13,22-23H,4-7,9H2,(H,20,24)/t12-,13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBDBUNURWEZBD-BETUJISGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(CC2O)O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12[C@@H](C[C@@H]2O)O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide |
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